molecular formula C17H19N3O3 B2636127 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide CAS No. 650630-86-7

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide

Cat. No. B2636127
CAS RN: 650630-86-7
M. Wt: 313.357
InChI Key: OIDWSNYATJVPSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” is not available in the current literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current literature .

Scientific Research Applications

Chemical Synthesis and Drug Development

Research into compounds with similar structures, such as those involving carboxylic acid derivatives and semicarbazides, highlights the importance of these chemicals in the development of pharmaceuticals. The exploration of phosphorylacetohydrazides and other carboxylic acid derivatives showcases the potential for discovering new drugs with psychotropic activities. This includes compounds with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, suggesting a pathway for developing novel therapeutic agents (I. I. Semina et al., 2016).

Environmental Impact and Toxicology

The study of herbicides, particularly those related to 2,4-Dichlorophenoxyacetic acid (2,4-D), has brought to light the environmental and toxicological impacts of these chemicals. Research underscores the necessity for understanding the fate, accumulation, and effects of low-level exposure of herbicides in the environment. This indicates an area where compounds like 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide could be studied for their environmental behavior and potential toxicological effects (F. Islam et al., 2017).

Antimicrobial and Antifungal Applications

The investigation of sulfonamides and other related compounds has revealed significant antimicrobial and antifungal activities. This suggests that structural analogs or derivatives, including semicarbazides and carboxylic acid derivatives, could be potent candidates for the development of new antimicrobial and antifungal agents. Such research contributes to a broader understanding of how these compounds can be optimized for treating various infections (F. Carta et al., 2012).

Anticancer Research

The exploration of new compounds for their anticancer properties is a significant area of scientific research. Studies on organotin(IV) complexes and their antituberculosis activity, for instance, offer insights into the structural features that contribute to biological activity. Such research underscores the potential for compounds with similar functional groups to be studied for their efficacy against cancer and other diseases (Humaira Iqbal et al., 2015).

Antioxidant Properties

Research on the antioxidant activity of various compounds, including derivatized D-glucans and other synthesized molecules, highlights the importance of chemical modifications in enhancing biological effects. This area of study suggests that compounds like this compound could be modified or studied in specific contexts to evaluate their potential antioxidant properties (Francini Yumi Kagimura et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” is not available in the current literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards for “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide” are not available in the current literature .

properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDWSNYATJVPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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